molecular formula C6H9N3 B108099 2,2'-Iminobispropiononitrile CAS No. 2869-25-2

2,2'-Iminobispropiononitrile

Cat. No. B108099
CAS RN: 2869-25-2
M. Wt: 123.16 g/mol
InChI Key: DABJAQQQVTVZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Iminobispropiononitrile (IBPN) is a chemical compound that is widely used in scientific research due to its unique properties. IBPN is a white crystalline solid that is soluble in water and has a melting point of 153-155°C. It is a versatile compound that can be used in a variety of applications, including as a crosslinking agent, a curing agent, and a polymerization initiator.

Mechanism Of Action

The mechanism of action of 2,2'-Iminobispropiononitrile is based on its ability to react with functional groups in polymers, resulting in the formation of crosslinks. This crosslinking process enhances the mechanical properties of the polymer, such as its strength, toughness, and durability. 2,2'-Iminobispropiononitrile can also act as a chain extender in polyurethane systems, which improves the overall performance of the material.

Biochemical And Physiological Effects

2,2'-Iminobispropiononitrile has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be a significant health hazard.

Advantages And Limitations For Lab Experiments

The advantages of using 2,2'-Iminobispropiononitrile in lab experiments include its versatility, ease of use, and ability to improve the mechanical properties of polymers. However, one limitation of using 2,2'-Iminobispropiononitrile is that it can be difficult to control the crosslinking process, which can result in inconsistent results.

Future Directions

There are several future directions for research on 2,2'-Iminobispropiononitrile. One area of interest is the development of new synthesis methods that can improve the purity and yield of the compound. Another area of research is the study of the effects of 2,2'-Iminobispropiononitrile on the properties of different types of polymers, including biodegradable and renewable polymers. Additionally, the potential use of 2,2'-Iminobispropiononitrile in biomedical applications, such as drug delivery and tissue engineering, is an area of growing interest.

Synthesis Methods

2,2'-Iminobispropiononitrile can be synthesized by the reaction of malononitrile with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2,2'-Iminobispropiononitrile as the main product.

Scientific Research Applications

2,2'-Iminobispropiononitrile has been extensively used in scientific research due to its ability to crosslink various types of polymers, including polyurethanes, epoxies, and acrylics. It is also used as a curing agent for epoxy resins and as a polymerization initiator for acrylates. 2,2'-Iminobispropiononitrile has been found to be particularly useful in the development of high-performance coatings, adhesives, and composites.

properties

CAS RN

2869-25-2

Product Name

2,2'-Iminobispropiononitrile

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

2-(1-cyanoethylamino)propanenitrile

InChI

InChI=1S/C6H9N3/c1-5(3-7)9-6(2)4-8/h5-6,9H,1-2H3

InChI Key

DABJAQQQVTVZMF-UHFFFAOYSA-N

SMILES

CC(C#N)NC(C)C#N

Canonical SMILES

CC(C#N)NC(C)C#N

Other CAS RN

2869-25-2

synonyms

2,2’-Iminodipropionitrile;  2,2’-Iminobis[propanenitrile]

Origin of Product

United States

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